molecular formula C6H7NO5S B13406591 5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylicacid

5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylicacid

Cat. No.: B13406591
M. Wt: 205.19 g/mol
InChI Key: JYZYBISLHGKOKG-UHFFFAOYSA-N
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Description

5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. Its structure includes an oxazole ring, a methanesulfonylmethyl group, and a carboxylic acid group, making it a versatile compound for various applications.

Preparation Methods

The synthesis of 5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid typically involves several steps, including the formation of the oxazole ring and the introduction of the methanesulfonylmethyl group. Common synthetic routes include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methanesulfonylmethyl Group: This step often involves sulfonation reactions using reagents like methanesulfonyl chloride.

    Industrial Production Methods: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure conditions

Chemical Reactions Analysis

5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The methanesulfonylmethyl group can be substituted with other functional groups under appropriate conditions.

    Common Reagents and Conditions: Reagents such as sulfuric acid, sodium hydroxide, and catalysts like palladium are often used in these reactions.

    Major Products: The products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid has diverse applications in scientific research, including:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its unique structure.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its properties make it useful in the development of new materials with specific characteristics.

    Biological Research: It is used in studies involving enzyme inhibition and other biochemical processes .

Mechanism of Action

The mechanism of action of 5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid can be compared with other similar compounds, such as:

    5-(Methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate: This compound has a similar structure but with an oxadiazole ring instead of an oxazole ring.

    5-(Methanesulfonylmethyl)furan-2-carboxylic acid: This compound features a furan ring instead of an oxazole ring.

    Uniqueness: The presence of the oxazole ring and the specific arrangement of functional groups make 5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid unique in its reactivity and applications

This detailed article provides a comprehensive overview of 5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6H7NO5S

Molecular Weight

205.19 g/mol

IUPAC Name

5-(methylsulfonylmethyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C6H7NO5S/c1-13(10,11)3-4-2-5(6(8)9)7-12-4/h2H,3H2,1H3,(H,8,9)

InChI Key

JYZYBISLHGKOKG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=CC(=NO1)C(=O)O

Origin of Product

United States

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